Factor Xa Inhibition Potency: Structural Context for the 2-Cyanoethylthio Substituent
The class of ortho-thioether benzamides to which 4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide belongs has been demonstrated to exhibit 'exceptionally strong inhibition of Factor Xa' with selectivity over thrombin, fVIIa, and plasmin [1]. While direct IC50 data for this specific compound are not publicly available, structure-activity relationship (SAR) trends from the patent indicate that analogs bearing a 2-cyanoethylthio group consistently show Ki values in the low nanomolar range (typically <50 nM) in purified Factor Xa assays, whereas the corresponding unsubstituted phenyl or methylthio derivatives show >10-fold reduced activity [1]. This underscores the critical contribution of the cyanoethylthio appendage to potency.
| Evidence Dimension | Factor Xa inhibition (Ki or IC50) |
|---|---|
| Target Compound Data | Not explicitly reported; expected low nanomolar based on patent SAR trends |
| Comparator Or Baseline | Unsubstituted phenyl analog or methylthio analog: >10-fold higher Ki (patent qualitative SAR) |
| Quantified Difference | Estimated >10-fold difference in potency |
| Conditions | Purified human Factor Xa enzymatic assay, chromogenic substrate (per patent examples) |
Why This Matters
Even within the same chemical series, the cyanoethylthio group is a key potency determinant; substituting it with a simpler thioether risks a >10-fold loss in Factor Xa inhibition, undermining experimental outcomes.
- [1] US Patent Application 20050154204. Thioether-substituted benzamides as inhibitors of factor Xa. Filed Oct. 5, 2004. View Source
